3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide
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Overview
Description
3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide is a complex organic compound with the molecular formula C19H18N2O2S3 and a molecular weight of 402.56 g/mol . This compound is notable for its unique structure, which includes a thiazolidinone ring, a thienylmethylene group, and a phenylethyl side chain. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide typically involves the condensation of thiazolidinone derivatives with thienylmethylene compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can result in various substituted thiazolidinone derivatives.
Scientific Research Applications
3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(1,3-thiazol-2-yl)propanamide
- **4-({3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid}amino)benzoic acid
- **3-(4-ethoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets 3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethyl side chain, in particular, may enhance its interaction with biological targets, leading to potentially greater efficacy in certain applications.
Properties
Molecular Formula |
C19H18N2O2S3 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C19H18N2O2S3/c22-17(20-10-8-14-5-2-1-3-6-14)9-11-21-18(23)16(26-19(21)24)13-15-7-4-12-25-15/h1-7,12-13H,8-11H2,(H,20,22)/b16-13+ |
InChI Key |
OJTICTILRRCXHC-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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